4-Butoxy-2H-1-benzopyran-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

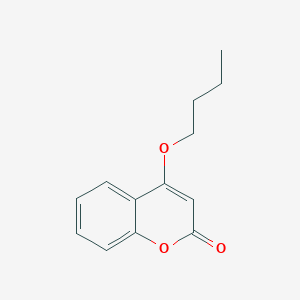

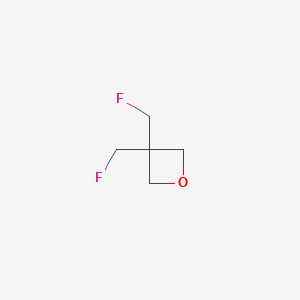

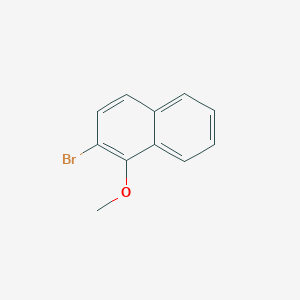

4-Butoxy-2H-1-benzopyran-2-one is a useful compound in the preparation of regiospecific 4-O-alkyl tetronates with various types of substituents . It is also used to study benzopyranone compounds as fungicides . The molecular weight is 218.25 and the molecular formula is C13H14O3 .

Synthesis Analysis

The synthesis of 4-Butoxy-2H-1-benzopyran-2-one and its derivatives has been reported in several studies . For instance, a series of 7-hydroxy-4-phenylchromen-2-one–linked 1,2,4-triazoles were synthesized using a click chemistry approach .Molecular Structure Analysis

The molecular structure of 4-Butoxy-2H-1-benzopyran-2-one includes a benzopyran core with a butoxy group at the 4-position . The InChI key is ZKOVXIHGIBKKNU-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

4-Butoxy-2H-1-benzopyran-2-one is a white to off-white solid . It has a melting point of 91-96°C and is slightly soluble in chloroform and methanol .科学的研究の応用

Anticancer Activity

Scientific Field

This application falls under the field of Medicinal Chemistry and Cancer Research .

Summary of the Application

The compound has been found to have significant anticancer properties . It has been used as a cytotoxic agent against multi-drug resistant cancer cell lines .

Methods of Application

The compound was synthesized as a hybrid with isoxazoles and tested for antiproliferative activity against a panel of six cancer cell lines and two normal cell lines .

Results or Outcomes

The compounds displayed significant antiproliferative activities against all the cancer cell lines tested, with IC 50 values in the range of 5.2–22.2 μM against MDA-MB-231 cancer cells . They were minimally cytotoxic to the HEK-293 and LLC-PK1 normal cell lines .

Synthesis of Benzopyran-Annulated Pyrano

Scientific Field

This application is in the field of Organic Chemistry and Medicinal Chemistry .

Summary of the Application

A one-pot method has been described to synthesize benzopyran-annulated pyrano .

Methods of Application

The compound was effectively synthesized by combining O-alkenyloxy/alkynyloxy-acetophenones with various pyrazolones in triethylammonium acetate (TEAA) under microwave irradiation .

Results or Outcomes

The synthesized compounds were found to exhibit antimicrobial, insecticidal, anti-inflammatory, and molluscidal activities . Some of these analogs have shown promising human Chk1 kinase growth inhibition .

Inhibitor of Acetylcholinesterases

Scientific Field

This application is in the field of Neuroscience and Medicinal Chemistry .

Summary of the Application

A series of 2-phenyl-1-benzopyran-4-one derivatives, including 4-Butoxy-2H-1-benzopyran-2-one, have been designed, synthesized, and biologically evaluated as inhibitors of acetylcholinesterases (AChEs) .

Methods of Application

The compound was synthesized and tested for its ability to inhibit acetylcholinesterases .

Results or Outcomes

The results of this study are not specified in the source .

Antimicrobial Activity

Scientific Field

This application is in the field of Microbiology and Medicinal Chemistry .

Summary of the Application

Benzopyran and its derivatives, including 4-Butoxy-2H-1-benzopyran-2-one, have been found to exhibit antimicrobial activities .

Methods of Application

The compound was synthesized and tested for its antimicrobial activity .

将来の方向性

The future directions for 4-Butoxy-2H-1-benzopyran-2-one could involve further exploration of its potential applications in pharmacotherapy, given the biological activity of coumarin derivatives . Additionally, the development of new synthesis methods and the study of its reactivity in various chemical reactions could be areas of future research .

特性

IUPAC Name |

4-butoxychromen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O3/c1-2-3-8-15-12-9-13(14)16-11-7-5-4-6-10(11)12/h4-7,9H,2-3,8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKOVXIHGIBKKNU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC(=O)OC2=CC=CC=C21 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10504923 |

Source

|

| Record name | 4-Butoxy-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10504923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Butoxy-2H-1-benzopyran-2-one | |

CAS RN |

71386-90-8 |

Source

|

| Record name | 4-Butoxy-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10504923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(Bromomethyl)-2,4-dimethyl-5,6-dihydrofuro[2,3-d]pyrimidine](/img/structure/B1280197.png)